molecular formula C18H16Cl3N3O4 B5155909 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone CAS No. 6189-59-9

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone

Cat. No.: B5155909
CAS No.: 6189-59-9
M. Wt: 444.7 g/mol
InChI Key: HSJGPGOYSSDELF-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety linked to a trichlorophenoxy group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Nitration: The piperazine ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling with Trichlorophenoxyethanone: The nitrated piperazine is coupled with 2,4,5-trichlorophenoxyethanone using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of piperazine derivatives.

    Efficient Coupling: Use of automated reactors for the coupling reaction to ensure high yield and purity.

    Purification: Advanced purification techniques like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and bases like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-[4-(4-Aminophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone: Shares a similar piperazine and nitrophenyl structure but differs in the ethanone moiety.

    4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Contains a similar piperazine and nitrophenyl structure but has a phenol group instead of the trichlorophenoxy group.

Uniqueness

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is unique due to its combination of a nitrophenyl-piperazine moiety with a trichlorophenoxyethanone group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O4/c19-14-9-16(21)17(10-15(14)20)28-11-18(25)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(26)27/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGPGOYSSDELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387440
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-59-9
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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